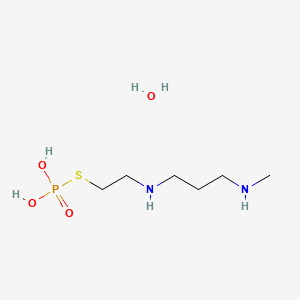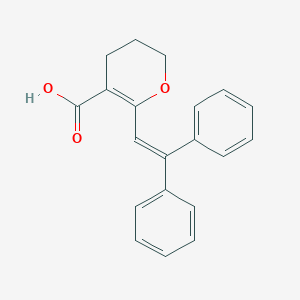
6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyran ring substituted with a diphenylethenyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the reaction of 2,2-diphenylethenyl derivatives with pyran precursors under controlled conditions. One common method involves the use of diphenylacetaldehyde as a starting material, which undergoes a condensation reaction with a suitable pyran derivative in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction is typically carried out in an organic solvent like toluene, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diphenylethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the diphenylethenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl)phenyl]aniline: Similar structure but with an aniline derivative.
1,3-Bisdiphenylethenyl-substituted Carbazolyl Derivatives: Used as charge transporting materials.
2-(2,2-Dicyclohexylethyl)piperidine: Prepared via catalytic hydrogenation of diphenylethenyl derivatives.
Uniqueness
6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its combination of a pyran ring and a diphenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
63014-61-9 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C20H18O3/c21-20(22)17-12-7-13-23-19(17)14-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H,21,22) |
InChI-Schlüssel |
QTSNFJKZUBJEOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(OC1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


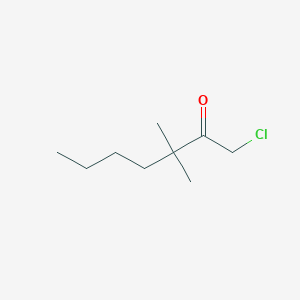
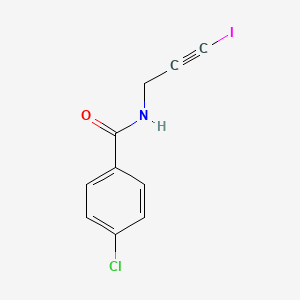
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
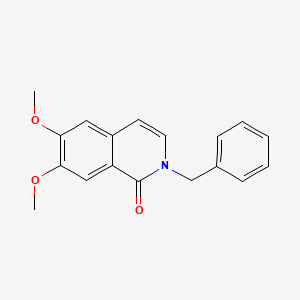
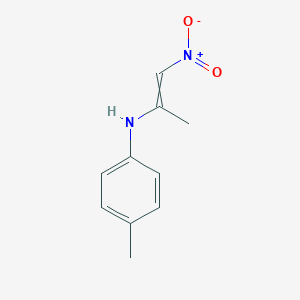
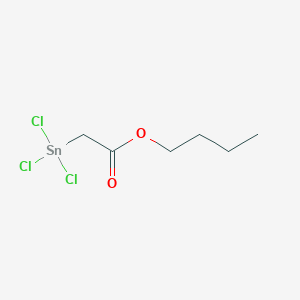

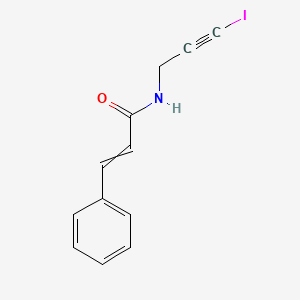
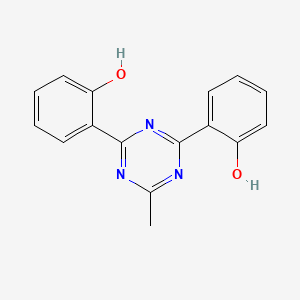
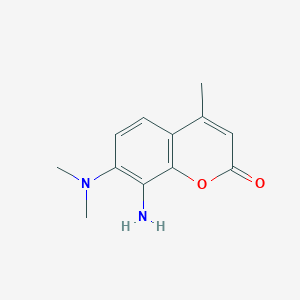
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

